N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis process for “N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide” is not detailed in the search results, thiophene derivatives are typically synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Scientific Research Applications
- Background : Derived from natural products, this compound was designed by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene .
- Bioassay Results : In vivo bioassays against cucumber downy mildew (CDM) demonstrated that certain derivatives of this compound exhibited excellent fungicidal activities. Notably, compounds 4a and 4f displayed superior efficacy compared to commercial fungicides .
- Potential : These N-(thiophen-2-yl) nicotinamide derivatives serve as significant lead compounds for further structural optimization and fungicide development .
- Investigation : Researchers have studied the thermal denaturation of DNA using a temperature-controlled spectrometer. The compound’s impact on DNA stability and interactions could have implications in biotechnology and drug design .
Fungicidal Activity
DNA Thermal Denaturation Studies
Future Directions
properties
IUPAC Name |
N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-20(18-10-3-6-14-23-18)24-16-8-1-2-9-17(16)25-21(27)22(12-4-5-13-22)19-11-7-15-28-19/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYYZIWQLTDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.